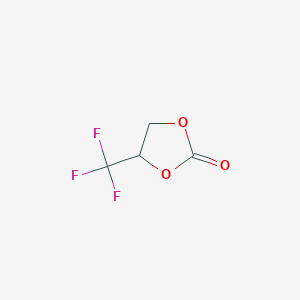
4-(Trifluoromethyl)-1,3-dioxolan-2-one
Übersicht
Beschreibung
Dorzagliatin ist ein innovativer, dual wirkender, allosterischer Glucokinase-Aktivator der ersten Generation. Er wird in erster Linie zur Behandlung von Typ-2-Diabetes mellitus, Typ-1-Diabetes mellitus und diabetischer Nierenerkrankung entwickelt. Dorzagliatin verbessert die Blutzuckerkontrolle, indem es die pankreatische und hepatische Glucokinase in glucosabhängiger Weise aktiviert .
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Dorzagliatin umfasst mehrere Schritte, darunter die Bildung wichtiger Zwischenprodukte und deren anschließende Reaktion unter kontrollierten Bedingungen. Die spezifischen Synthesewege und Reaktionsbedingungen sind Eigentum des entwickelnden Unternehmens Hua Medicine und werden nicht öffentlich im Detail bekannt gegeben .
Industrielle Produktionsmethoden: Die industrielle Produktion von Dorzagliatin erfolgt unter strengen Bedingungen, um eine hohe Reinheit und Wirksamkeit zu gewährleisten. Der Prozess umfasst großtechnische Synthese-, Reinigungs- und Formulierungsschritte unter Einhaltung der Standards für Gute Herstellungspraxis (GMP) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dorzagliatin involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary to the developing company, Hua Medicine, and are not publicly disclosed in detail .
Industrial Production Methods: Industrial production of dorzagliatin is carried out under stringent conditions to ensure high purity and efficacy. The process involves large-scale synthesis, purification, and formulation steps, adhering to Good Manufacturing Practices (GMP) standards .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Dorzagliatin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.
Häufige Reagenzien und Bedingungen: Die Reaktionen, die Dorzagliatin betreffen, verwenden in der Regel Reagenzien wie Oxidationsmittel, Reduktionsmittel und Katalysatoren unter kontrollierten Temperatur- und Druckbedingungen .
Hauptsächlich gebildete Produkte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Zwischenprodukte, die weiterverarbeitet werden, um den endgültigen pharmazeutischen Wirkstoff Dorzagliatin zu erhalten .
Wissenschaftliche Forschungsanwendungen
Dorzagliatin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung zur Untersuchung der Glucokinase-Aktivierung und ihrer Auswirkungen auf den Glukosestoffwechsel.
Biologie: Untersucht hinsichtlich seiner Rolle bei der Modulation der Insulinausschüttung und der Glukoseempfindlichkeit in pankreatischen β-Zellen.
Medizin: Vorwiegend zur Behandlung von Typ-2-Diabetes mellitus, Typ-1-Diabetes mellitus und diabetischer Nierenerkrankung eingesetzt. .
Industrie: In der Entwicklung neuer Therapeutika zur Behandlung der Glukosehomöostase eingesetzt.
5. Wirkmechanismus
Dorzagliatin entfaltet seine Wirkung, indem es an eine Tasche distal zur aktiven Stelle der Glucokinase bindet, ihre Affinität zu Glukose erhöht und den Sollwert für die durch Glukose stimulierte Insulinausschüttung senkt. Dieser dual wirkende Mechanismus verstärkt sowohl die pankreatische als auch die hepatische Glucokinase-Aktivität, was zu einer verbesserten Glukoseerkennung und Insulinausschüttung führt .
Ähnliche Verbindungen:
Sitagliptin: Ein Dipeptidylpeptidase-4-Inhibitor, der zur Verbesserung der Blutzuckerkontrolle bei Typ-2-Diabetes mellitus eingesetzt wird.
Metformin: Ein Biguanid, das die hepatische Glukoseproduktion senkt und die Insulinempfindlichkeit erhöht.
Glimepirid: Ein Sulfonylharnstoff, der die Insulinausschüttung aus pankreatischen β-Zellen stimuliert.
Einzigartigkeit von Dorzagliatin: Dorzagliatin ist durch seinen dualen Wirkmechanismus einzigartig, der sowohl die pankreatische als auch die hepatische Glucokinase anspricht. Diese duale Wirkung bietet einen umfassenderen Ansatz zur Regulierung des Blutzuckerspiegels im Vergleich zu anderen Antidiabetika mit Einzelziel .
Wirkmechanismus
Dorzagliatin exerts its effects by binding to a pocket distal to the active site of glucokinase, increasing its affinity for glucose and lowering the set point for glucose-stimulated insulin secretion. This dual-acting mechanism enhances both pancreatic and hepatic glucokinase activity, leading to improved glucose sensing and insulin secretion .
Vergleich Mit ähnlichen Verbindungen
Sitagliptin: A dipeptidyl peptidase-4 inhibitor used to improve glycemic control in type 2 diabetes mellitus.
Metformin: A biguanide that decreases hepatic glucose production and increases insulin sensitivity.
Glimepiride: A sulfonylurea that stimulates insulin release from pancreatic β-cells.
Uniqueness of Dorzagliatin: Dorzagliatin is unique due to its dual-acting mechanism, targeting both pancreatic and hepatic glucokinase. This dual action provides a more comprehensive approach to managing glucose levels compared to other single-target antidiabetic agents .
Eigenschaften
IUPAC Name |
4-(trifluoromethyl)-1,3-dioxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3O3/c5-4(6,7)2-1-9-3(8)10-2/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZFQPGIDVGTLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)O1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393522, DTXSID801265386 | |
| Record name | 4-(trifluoromethyl)-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-4-(Trifluoromethyl)-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801265386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167951-81-7, 167951-80-6 | |
| Record name | (+)-4-(Trifluoromethyl)-1,3-dioxolan-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167951-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(trifluoromethyl)-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-4-(Trifluoromethyl)-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801265386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,3-Trifluoropropylene carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



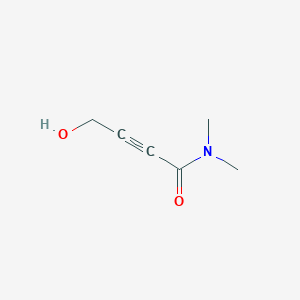
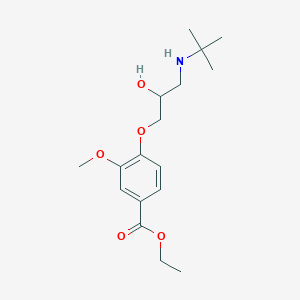
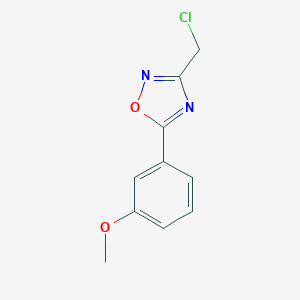
![Benzoic acid, 4-[(1E)-2-carboxy-1-propenyl]-, 1-methyl ester (9CI)](/img/structure/B67952.png)
![Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B67954.png)
![1-(4-Isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B67956.png)
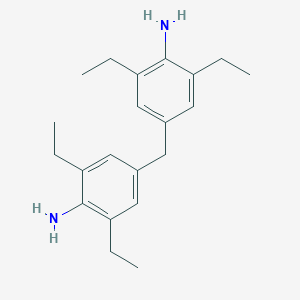


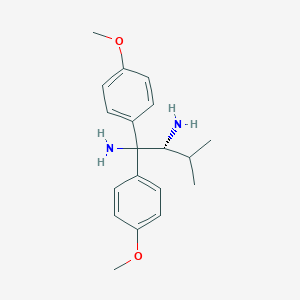
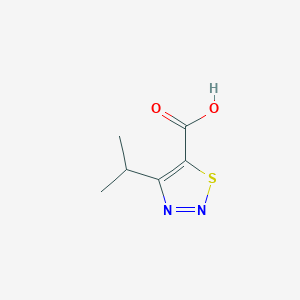

![1-Boc-octahydropyrrolo[3,4-b]pyridine](/img/structure/B67971.png)
